N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a fused thiophene-pyrimidine ring system substituted with a furan-2-yl group at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a ketone at position 2.
Properties
Molecular Formula |
C21H16FN3O3S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16FN3O3S2/c1-2-9-25-20(27)18-15(16-4-3-10-28-16)11-29-19(18)24-21(25)30-12-17(26)23-14-7-5-13(22)6-8-14/h2-8,10-11H,1,9,12H2,(H,23,26) |
InChI Key |
BNQUBDSFCHIBCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)F)SC=C2C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its antibacterial and antifungal properties.
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a furan moiety and a prop-2-en-1-yl side chain enhances its chemical reactivity and potential pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 441.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. The process may start with the preparation of the thieno[2,3-d]pyrimidine core followed by the introduction of the furan and fluorophenyl groups. Each step requires specific reaction conditions to ensure high yield and purity.
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial activity. These compounds have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall synthesis due to structural similarities with known antibiotics .
Antifungal Activity
In addition to antibacterial properties, compounds within this class have demonstrated antifungal activity against several pathogenic fungi. While specific data on this compound's antifungal efficacy remains limited, related compounds have been shown to inhibit fungal growth effectively. This suggests a potential for further exploration in antifungal applications.
Case Studies and Research Findings
A comparative analysis of similar compounds reveals unique structural features that enhance biological activity while minimizing toxicity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... | Similar thieno[2,3-d]pyrimidine core | Antibacterial |
| 6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidine | Lacks furan moiety | Antifungal |
| 5-(furan) derivatives | Varying substituents on furan | Antiviral properties |
This table highlights the uniqueness of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... in its combination of functional groups which enhances its biological activity against specific pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in core heterocycles, substituents, or acetamide-linked aryl groups. Key comparisons include:
Key Observations:
Core Heterocycle Influence: Thieno[2,3-d]pyrimidine (target compound) and pyrazolo[3,4-d]pyrimidine cores may enhance binding to kinase domains due to planar aromatic systems.
Substituent Effects :
- Furan vs. Thiophene : Furan-2-yl (target compound) introduces oxygen-based polarity, while thiophen-2-yl increases lipophilicity and sulfur-mediated interactions.
- Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group (target compound) improves electron-withdrawing effects and bioavailability compared to 2-methylphenyl .
Physicochemical Properties: The chromen-4-one derivative exhibits a higher melting point (302–304°C) and molecular weight (571.2 g/mol), suggesting stronger crystal packing forces. Allyl and sulfanyl groups in thienopyrimidines may enhance solubility in polar solvents compared to triazole derivatives.
Synthetic Accessibility :
- Suzuki coupling and palladium-catalyzed reactions are common in synthesizing such compounds, as seen in Example 83 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
